N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide
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Overview
Description
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide is a compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The structure of this compound consists of a triazolopyridine moiety linked to a benzamide group through an ethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide typically involves the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized via a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation.
Attachment of the Ethyl Chain: The ethyl chain is introduced through a nucleophilic substitution reaction, where the triazolopyridine core reacts with an appropriate ethylating agent.
Formation of the Benzamide Group: The final step involves the reaction of the ethylated triazolopyridine intermediate with benzoyl chloride to form the benzamide group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the triazolopyridine and benzamide moieties.
Reduction: Reduced forms of the triazolopyridine and benzamide groups.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential anticancer properties, particularly as an A2B receptor antagonist.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to adenosine receptors, particularly the A2B receptor, which is involved in various physiological and pathological processes.
Pathways Involved: By antagonizing the A2B receptor, the compound can inhibit angiogenesis and tumor growth, making it a potential anticancer agent.
Comparison with Similar Compounds
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits antibacterial properties and is used in the development of new antimicrobial agents.
[1,2,4]Triazolo[4,3-a]pyridin-3(2H)-one: Another triazolopyridine derivative with potential biological activities.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets and exhibit a unique profile of biological activities.
Properties
IUPAC Name |
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c20-15(12-6-2-1-3-7-12)16-10-9-14-18-17-13-8-4-5-11-19(13)14/h1-8,11H,9-10H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEKAZBUIXLVEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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